(S)-2-((Carboxymethyl)amino)propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethylamino)propanoic acid typically involves the reaction of glycine with acrylonitrile, followed by hydrolysis . The reaction conditions include:
Reaction with Acrylonitrile: Glycine is reacted with acrylonitrile in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for 2-(Carboxymethylamino)propanoic acid are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Carboxymethylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Produces oxo acids.
Reduction: Yields amines or alcohols.
Substitution: Forms various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Carboxymethylamino)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Plays a role in the study of amino acid metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of biodegradable polymers and as a chelating agent.
Mechanism of Action
The mechanism of action of 2-(Carboxymethylamino)propanoic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes by binding to their active sites.
Metabolic Pathways: Participates in amino acid metabolism and can influence metabolic pathways by acting as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
2-(Bis(carboxymethyl)amino)propanoic acid: Similar in structure but contains an additional carboxymethyl group.
3-(Carboxymethylamino)propanoic acid: Differs in the position of the carboxymethyl group.
Uniqueness
2-(Carboxymethylamino)propanoic acid is unique due to its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-(carboxymethylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-3(5(9)10)6-2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUPSBLFPTWJLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106327-05-3 |
Source
|
Record name | Strombine, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106327053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | STROMBINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9469FA47F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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